molecular formula C8H9NO4S B1431606 Methyl 2-methanesulfonylpyridine-3-carboxylate CAS No. 1426958-31-7

Methyl 2-methanesulfonylpyridine-3-carboxylate

Cat. No. B1431606
CAS RN: 1426958-31-7
M. Wt: 215.23 g/mol
InChI Key: LWVPISQOAGDDCM-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonylpyridine-3-carboxylate is a chemical compound with the CAS Number: 1426958-31-7 and a linear formula of C8H9NO4S . It has a molecular weight of 215.23 .


Molecular Structure Analysis

The InChI code for Methyl 2-methanesulfonylpyridine-3-carboxylate is 1S/C8H9NO4S/c1-13-8(10)6-4-3-5-9-7(6)14(2,11)12/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Chemical Synthesis

“Methyl 2-methanesulfonylpyridine-3-carboxylate” is a chemical compound used in the synthesis of various other compounds . It has a molecular weight of 215.23 and its IUPAC name is methyl 2-(methylsulfonyl)nicotinate .

Flow Synthesis of 2-Methylpyridines

This compound has been used in the flow synthesis of 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Alkylation of Pyridine

“Methyl 2-methanesulfonylpyridine-3-carboxylate” can be used in the alkylation of pyridine with methanol . In one example, a series of Ni-Co ferrite catalysts were used for the alkylation of pyridine with methanol using a down-flow vapour-phase reactor that produced 2-, 3-methylpyridines, and 2,6-lutidine as the major products .

Medicinal Chemistry

As part of a medicinal chemistry project, this compound can be used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines .

Green Chemistry

The use of “Methyl 2-methanesulfonylpyridine-3-carboxylate” in flow synthesis represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Industrial Applications

Methylpyridines, which can be synthesized using “Methyl 2-methanesulfonylpyridine-3-carboxylate”, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Safety And Hazards

For safety information and potential hazards associated with Methyl 2-methanesulfonylpyridine-3-carboxylate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

methyl 2-methylsulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-3-5-9-7(6)14(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVPISQOAGDDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methanesulfonylpyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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